An In-Depth Technical Guide to the Core Properties of Cyclopentanemethanol
An In-Depth Technical Guide to the Core Properties of Cyclopentanemethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentanemethanol (CAS No. 3637-61-4), a saturated monocyclic primary alcohol, serves as a pivotal building block in organic synthesis and medicinal chemistry. Its unique structural motif, featuring a five-membered carbocyclic ring, imparts desirable physicochemical properties, making it a valuable scaffold in the design of novel therapeutics. This technical guide provides a comprehensive overview of the fundamental properties of cyclopentanemethanol, including its physicochemical characteristics, spectroscopic data with detailed analysis, common synthetic and purification protocols, and its applications in drug discovery, with a focus on its role as a key intermediate for carbocyclic nucleoside analogs.
Core Physicochemical and Chemical Properties
Cyclopentanemethanol is a colorless liquid with a mild odor at room temperature.[1] Its structural and electronic properties are summarized in the tables below.
Table 1: Identifiers and Molecular Properties
| Property | Value | Reference(s) |
| IUPAC Name | Cyclopentylmethanol | [2] |
| Synonyms | Cyclopentylcarbinol, (Hydroxymethyl)cyclopentane | [2][3] |
| CAS Number | 3637-61-4 | [2] |
| Molecular Formula | C₆H₁₂O | [2] |
| Molecular Weight | 100.16 g/mol | [2] |
| Canonical SMILES | C1CCC(C1)CO | [2] |
| InChI Key | ISQVBYGGNVVVHB-UHFFFAOYSA-N | [2] |
Table 2: Physical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 162-163 °C (at 760 mmHg) | [2] |
| Melting Point | -36 °C (estimated) | |
| Density | 0.926 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.458 | [2] |
| Flash Point | 62 °C (144 °F) | [2] |
| Water Solubility | Slightly soluble | |
| logP (Octanol/Water) | 1.169 (Calculated) |
Synthesis and Purification
Cyclopentanemethanol can be synthesized through various established organic transformations. Two common laboratory-scale methods are the reduction of a cyclopentanecarboxylic acid derivative and the hydroboration-oxidation of methylenecyclopentane.
Synthetic Workflow Diagram
Experimental Protocols
The following are generalized experimental protocols for the synthesis and purification of cyclopentanemethanol. Disclaimer: These are representative procedures and should be adapted and optimized with appropriate safety precautions for specific laboratory conditions.
Protocol 1: Reduction of Ethyl Cyclopentanecarboxylate with LiAlH₄
This protocol describes the reduction of an ester to a primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.[4][5]
-
Materials:
-
Ethyl cyclopentanecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
10% Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.
-
-
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a reflux condenser (with a nitrogen inlet), a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Suspend LiAlH₄ (1.1 equivalents) in anhydrous THF in the reaction flask and cool the slurry to 0 °C in an ice bath.
-
Addition: Dissolve ethyl cyclopentanecarboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ slurry via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Quenching): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the dropwise addition of 15% aqueous NaOH, and then more water.[6] A granular precipitate should form.
-
Extraction: Filter the solid salts and wash them thoroughly with diethyl ether. Combine the organic filtrates, wash with 10% H₂SO₄, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude cyclopentanemethanol by fractional distillation under reduced pressure.
-
Protocol 2: Hydroboration-Oxidation of Methylenecyclopentane
This two-step reaction sequence achieves an anti-Markovnikov addition of water across the double bond.[7][8][9]
-
Materials:
-
Methylenecyclopentane
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen inlet.
-
-
Procedure:
-
Hydroboration: To a solution of methylenecyclopentane (1.0 equivalent) in anhydrous THF at 0 °C under a nitrogen atmosphere, add BH₃·THF solution (0.33 equivalents) dropwise. Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Oxidation: Cool the reaction mixture to 0 °C. Slowly add 3 M NaOH solution, followed by the very careful, dropwise addition of 30% H₂O₂ solution, ensuring the temperature is maintained below 30 °C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Extraction: Add diethyl ether to the reaction mixture. Separate the organic layer, and wash it with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation.
-
Protocol 3: Purification by Fractional Distillation
Fractional distillation is employed to purify cyclopentanemethanol from non-volatile impurities or other liquids with different boiling points.[10][11][12][13]
-
Equipment:
-
Round-bottom flask (distillation pot)
-
Fractionating column (e.g., Vigreux or packed with glass beads)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle
-
Boiling chips
-
-
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Place the crude cyclopentanemethanol and a few boiling chips in the distillation pot.
-
Heating: Gently heat the distillation pot. For cyclopentanemethanol, distillation under reduced pressure (vacuum) is recommended to lower the boiling point and prevent potential decomposition.
-
Fraction Collection: As the vapor rises through the fractionating column, a temperature gradient is established. Collect the distillate fraction that boils at a constant temperature corresponding to the boiling point of cyclopentanemethanol at the given pressure.
-
Monitoring: Monitor the temperature at the distillation head throughout the process. A stable temperature plateau indicates the distillation of a pure compound. Collect different fractions as the temperature changes.
-
Analysis: Analyze the collected fractions for purity using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or NMR spectroscopy.
-
Spectroscopic Characterization
The structure of cyclopentanemethanol can be unequivocally confirmed by various spectroscopic techniques. The data presented below is based on the Spectral Database for Organic Compounds (SDBS).[14][15][16]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the different proton environments in the molecule.
Table 3: ¹H NMR Spectral Data for Cyclopentanemethanol (CDCl₃, 90 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.50 | Doublet (d) | 2H | -CH₂OH |
| ~2.05 | Multiplet (m) | 1H | -CH-CH₂OH |
| ~1.80 - 1.20 | Multiplet (m) | 8H | Cyclopentyl -CH₂- |
| ~1.60 (variable) | Singlet (s) | 1H | -OH |
-
Interpretation: The doublet at ~3.50 ppm is characteristic of the two protons on the carbon adjacent to the hydroxyl group, split by the single proton on the cyclopentyl ring. The complex multiplet between 1.20 and 1.80 ppm arises from the overlapping signals of the eight protons of the four methylene groups in the cyclopentyl ring. The methine proton to which the hydroxymethyl group is attached appears as a multiplet around 2.05 ppm. The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Table 4: ¹³C NMR Spectral Data for Cyclopentanemethanol (CDCl₃, 22.5 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~68.0 | -CH₂OH |
| ~44.0 | -CH-CH₂OH |
| ~29.5 | C2/C5 of ring |
| ~25.5 | C3/C4 of ring |
-
Interpretation: The spectrum shows four distinct signals, consistent with the symmetry of the molecule. The carbon of the hydroxymethyl group (-CH₂OH) is the most deshielded, appearing around 68.0 ppm. The methine carbon of the ring (-CH-CH₂OH) is found at approximately 44.0 ppm. The four methylene carbons of the cyclopentyl ring are chemically non-equivalent in pairs, giving rise to two signals at ~29.5 ppm and ~25.5 ppm.[17]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[3]
Table 5: Key IR Absorption Bands for Cyclopentanemethanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3330 | Strong, Broad | O-H stretch (alcohol) |
| ~2950 | Strong | C-H stretch (sp³ C-H) |
| ~2870 | Strong | C-H stretch (sp³ C-H) |
| ~1450 | Medium | C-H bend (scissoring) |
| ~1040 | Strong | C-O stretch (primary alcohol) |
-
Interpretation: The most prominent feature is the strong, broad absorption band around 3330 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol, indicating intermolecular hydrogen bonding.[18] The strong absorptions in the 2870-2950 cm⁻¹ region are due to the C-H stretching vibrations of the sp³-hybridized carbons in the cyclopentyl ring and the methylene group.[9] The strong band at approximately 1040 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol.
Applications in Drug Discovery and Development
While cyclopentanemethanol itself is not typically a pharmacologically active agent, its rigid and three-dimensional scaffold is a valuable building block in medicinal chemistry.[11][14] The cyclopentane ring is often utilized as a bioisosteric replacement for the furanose ring found in natural nucleosides, leading to the development of carbocyclic nucleoside analogs.[1]
This structural modification offers a significant advantage: the replacement of the glycosidic ether oxygen with a methylene group renders the resulting carbocyclic nucleosides resistant to enzymatic cleavage by phosphorylases, thereby increasing their metabolic stability and in vivo half-life.[1]
A prime example of a successful drug molecule incorporating a derivative of this scaffold is Abacavir , an important antiretroviral medication used in the treatment of HIV/AIDS. Abacavir is a carbocyclic analog of guanosine, and its synthesis involves a chiral cyclopentene intermediate that is structurally related to cyclopentanemethanol.
Generalized Drug Discovery Workflow
The following diagram illustrates a conceptual workflow for the discovery of novel therapeutic agents based on the cyclopentanemethanol scaffold.
Conclusion
Cyclopentanemethanol is a fundamental chemical entity with well-defined physical, chemical, and spectroscopic properties. Its utility extends beyond a simple solvent or reagent; it serves as a crucial and versatile scaffold in the synthesis of complex molecules, most notably in the field of medicinal chemistry for the development of metabolically robust carbocyclic nucleoside analogs. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in the synthesis, characterization, and application of this important molecule and its derivatives.
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